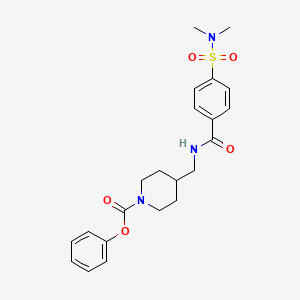

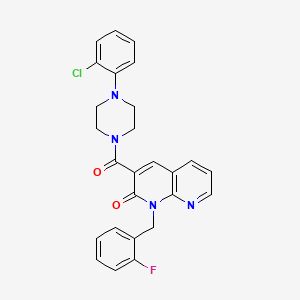

phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((4-(N,N-dimethylsulfamoyl)benzamido)methyl)piperidine-1-carboxylate, also known as DBCO-PEG4-NHS ester, is a chemical compound that is widely used in scientific research. It is a derivative of piperidine and is commonly used as a crosslinking agent in bioconjugation reactions.

Scientific Research Applications

Metabolic Pathways

The metabolism of novel antidepressants, such as Lu AA21004, has been extensively studied to understand their oxidative metabolism pathways. These studies reveal the enzymes involved in the metabolic processes, identifying CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 as key enzymes in the oxidation of Lu AA21004 to various metabolites. This research provides crucial insights into the metabolic pathways of novel therapeutic compounds (Hvenegaard et al., 2012).

Synthesis and Medicinal Chemistry

Research into the synthesis of new compounds, such as tetrahydrobenzo[b]thiophene derivatives, showcases the diverse applications of chemical synthesis in creating compounds with potential therapeutic properties. These studies highlight the chemical reactions and conditions optimal for producing novel compounds, which can be crucial in the development of new drugs (Abdalha et al., 2011).

Anticholinesterase Activity

Research into compounds like 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives demonstrates their potent anti-acetylcholinesterase activity, offering potential therapeutic applications in treating diseases characterized by cholinesterase dysfunction. These studies explore structure-activity relationships, highlighting the importance of specific functional groups in enhancing biological activity (Sugimoto et al., 1992).

Antimicrobial and Antituberculosis Activities

The design and synthesis of compounds with antimicrobial and antituberculosis activities represent another crucial area of research. For example, thiazole-aminopiperidine hybrid analogues have been developed as novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of chemical synthesis in addressing infectious diseases (Jeankumar et al., 2013).

Anti-Angiogenic and Antitumor Activities

The synthesis of novel compounds and their evaluation for anti-angiogenic and antitumor activities are critical for discovering new cancer treatments. Studies have shown that certain piperidine derivatives can efficiently block blood vessel formation and exhibit significant antitumor activity, highlighting the potential for these compounds in cancer therapy (Kambappa et al., 2017).

properties

IUPAC Name |

phenyl 4-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-24(2)31(28,29)20-10-8-18(9-11-20)21(26)23-16-17-12-14-25(15-13-17)22(27)30-19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKQPLPJYMNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2569167.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2569172.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569176.png)

![4-cyano-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2569177.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569180.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2569182.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N,N-diethylacetamide](/img/structure/B2569184.png)